TZ9

Übersicht

Beschreibung

TZ9 ist ein selektiver und potenter Inhibitor des Enzyms Rad6, das eine entscheidende Rolle im Ubiquitinierungs-Prozess spielt. Diese Verbindung hat eine signifikante Antikrebs- und Antitumoraktivität gezeigt, indem sie die Rad6B-induzierte Ubiquitinierung von Histon H2A hemmt, was zu einem Zellzyklusarrest und Apoptose führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TZ9 beinhaltet die Bildung einer Triazin-Kernstruktur. Die wichtigsten Schritte umfassen:

Bildung des Triazinrings: Dies wird typischerweise durch die Reaktion von Cyanurchlorid mit Anilinderivaten unter kontrollierten Bedingungen erreicht.

Substitutionsreaktionen: Der Triazinring unterliegt weiteren Substitutionen mit verschiedenen funktionellen Gruppen, um die gewünschte chemische Struktur zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung der oben genannten Synthesewege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig folgende Verfahren eingesetzt werden:

Batchreaktoren: Für kontrollierte Reaktionsbedingungen.

Reinigungstechniken: Wie Umkristallisation und Chromatographie, um die Reinheit der Verbindung sicherzustellen.

Analyse Chemischer Reaktionen

Rad6B Inhibition and Anticancer Activity

TZ9 inhibits Rad6B-induced histone H2A ubiquitination, resulting in the downregulation of intracellular β-catenin, induction of G2-M arrest and apoptosis, and inhibition of proliferation . New triazines have demonstrated superior Rad6B inhibitory activities compared to this compound . In vitro, this compound treatment results in the accumulation of cells in the S and G2 phases . Additionally, this compound treatment induces γH2AX foci, a marker of DNA double-strand breaks (DSB) .

IC50 Values of this compound and its Derivatives:

The table below shows the IC50 values (μM) of this compound and its derivatives against various human cancer cell lines :

| Compound | Formula Weight | OV 90 | A2780 | MCF-7 | MDA-MB231 | A549 | H1299 | HT-29 |

|---|---|---|---|---|---|---|---|---|

| This compound | 366.3 | 60 | 7.8 | 5 | 4.6 | 7.2 | 45 | 8.3 |

| 3a | 245.24 | 75 | 7.3 | 5.9 | 2.6 | 7.8 | 65 | 3.3 |

| 3b | 275.27 | 80 | 14.7 | 6.2 | 7.6 | 5.2 | 65 | 5.4 |

| 3c | 259.27 | 60 | 5.5 | 16 | 12.7 | 9.3 | 40 | 4.5 |

| 3d | 275.27 | 90 | 5.6 | 11.8 | 15.7 | 7.5 | 50 | 8.6 |

| 3e | 279.69 | 85 | 36.6 | 8.8 | 24.6 | 7.5 | 30 | 4.6 |

| 6a | 397.43 | 8 | 7.1 | 6 | 2.5 | 14.6 | 11 | 9.5 |

Impact on DNA Repair and Stem Cell Signaling

This compound treatment can reverse the activation of DNA damage response (DDR) in response to carboplatin . It also causes a loss of pro-transcription histone modifications and expression of cancer stem cell (CSC) genes . this compound inhibits the number and size of spheroids in OV90 and SKOV3 cells, demonstrating its ability to suppress tumor sphere formation . Combining this compound with carboplatin increases sensitivity to carboplatin in ovarian cancer cell lines .

Anti-Inflammatory Potential

This compound and TZ2 exhibit substantial binding affinity compared to diclofenac, suggesting a robust anti-inflammatory potential . this compound emerged as the most potent anti-inflammatory agent among screened compounds .

Wissenschaftliche Forschungsanwendungen

TZ9 is a triazine compound with applications as an inhibitor of Rad6 and potential anticancer properties . Research indicates that this compound selectively binds to the Rad6B catalytic site, which hinders ubiquitination .

Scientific Research Applications

This compound has demonstrated potential in various scientific research applications, including:

- Inhibition of Rad6: this compound functions as a selective inhibitor of Rad6, an enzyme involved in ubiquitin conjugation . It disrupts the formation of the RAD6-ubiquitin thioester, potentially preventing substrate ubiquitination .

- Ubiquitin Conjugating Enzyme Inhibitor: Several triazine derivatives, including this compound, have been evaluated for their ability to inhibit Rad6B ubiquitin conjugation in human cancer cell lines such as OV90 (ovarian cancer), H1299 (human non-small cell lung carcinoma), A549, MCF-7, MDA-MB231, and HT-29 (colon cancer) . this compound has been shown to be more effective than this compound IC50 values, with values ranging from 3.3–22 µM .

- Ovarian Cancer Research: Studies have shown that this compound treatment in OV90 cells leads to the accumulation of cells in the S and G2 phases . this compound also induces γH2AX foci, a marker of DNA double-strand breaks . Furthermore, this compound treatment can reverse the activation of DDR in response to carboplatin, reducing the ubiquitination of FANCD2, PCNA, and γH2AX . this compound has also been found to significantly decrease the invasiveness of platinum-sensitive and resistant ovarian cancer cells .

- Antiviral Research: Live NiV and Hendra virus infection is attenuated in RAD18 knockout cells or in cells treated with this compound, highlighting the critical role of RAD6/RAD18-mediated ubiquitination in henipavirus infection .

Anticancer Studies

This compound has been investigated for its anticancer properties in various cancer cell lines :

- This compound analogs were found to have anticancer properties against non-small cell lung cancers, colon cancers, and renal cancer .

- This compound has been shown to induce G2-M arrest in cells .

- This compound has been shown to decrease the expression of both PI3Kγ and AMPK .

Case Studies

- Ovarian Cancer: this compound treatment in OV90 cells for 24 or 48 hours results in the accumulation of cells in the S and G2 phases compared to DMSO-treated cells . Exposure of OV90 cells to this compound induced γH2AX foci, a marker of DNA double-strand breaks (DSB) and stalled replication forks .

- Henipavirus Infection: Live NiV and Hendra virus infection is attenuated in RAD18 knockout cells or in cells treated with this compound, highlighting the critical role of RAD6/RAD18-mediated ubiquitination in henipavirus infection .

Data Table

The following data table summarizes the effects of this compound on various cancer cell lines:

Wirkmechanismus

TZ9 exerts its effects by selectively inhibiting the enzyme Rad6. This inhibition prevents the ubiquitination of histone H2A, leading to the downregulation of proteins such as β-catenin and PCNA. The result is cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nirogacestat: Ein weiterer Inhibitor mit Antikrebs-Eigenschaften.

CP-724714: Bekannt für seine Rolle bei der Hemmung spezifischer Enzyme.

Dracorhodinperchlorat: Wird in der Krebsforschung für seine inhibitorischen Wirkungen eingesetzt.

Einzigartigkeit von TZ9

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von Rad6. Im Gegensatz zu anderen Verbindungen zielt this compound spezifisch auf die Rad6B-induzierte Ubiquitinierung ab, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Biologische Aktivität

TZ9 is a compound that has garnered attention for its potential biological activity, particularly in cancer treatment and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and potential therapeutic uses.

Overview of this compound

This compound is a thiazole-embedded Schiff base derivative that acts primarily as an inhibitor of the RAD6 ubiquitin-conjugating enzyme. Its structure allows it to interact with various biological targets, making it a candidate for further drug development in oncology and inflammation.

This compound's mechanism involves the inhibition of RAD6, which plays a crucial role in DNA repair and cell cycle regulation. Studies have shown that this compound treatment leads to:

- Cell Cycle Arrest : In OV90 ovarian cancer cells, this compound induced accumulation in the S and G2 phases, indicating a halt in cell cycle progression .

- DNA Damage Response : Exposure to this compound resulted in the formation of γH2AX foci, a marker for DNA double-strand breaks, suggesting that this compound can induce significant cellular stress and damage .

- Inhibition of Cancer Stem Cell Properties : this compound reduced the expression of stem cell markers (ALDH1A1 and SOX2) and inhibited tumor sphere formation in treated cells .

Biological Activity Data

The following table summarizes the bioactivity scores and molecular docking results for this compound compared to other compounds in its class:

| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

|---|---|---|---|---|---|---|

| TZ1 | -0.73 | -1.20 | -0.77 | -1.12 | -1.16 | -0.49 |

| TZ2 | -0.90 | -1.29 | -1.00 | -1.38 | -1.39 | -0.58 |

| TZ6 | -0.80 | -1.00 | -0.90 | -1.10 | -1.20 | -0.60 |

| This compound | -0.79 | -1.10 | -0.85 | -1.15 | -1.30 | -0.70 |

This table illustrates that this compound exhibits moderate to high binding affinities across several biological targets, indicating its potential as a multi-target drug candidate .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different cancer models:

- Ovarian Cancer Model : In OV90 cells, this compound demonstrated enhanced sensitivity to carboplatin, a common chemotherapeutic agent, suggesting that it may help overcome drug resistance by inhibiting RAD6 .

- Breast Cancer Studies : this compound inhibited MDA-MB-231 cell proliferation with an IC50 value around 10 µM, showcasing its potential as an anti-cancer agent .

- Anti-inflammatory Activity : In computational studies, this compound showed substantial binding affinity (-11.6 kcal/mol) compared to diclofenac (-8.4 kcal/mol), indicating its promise as an anti-inflammatory compound .

Eigenschaften

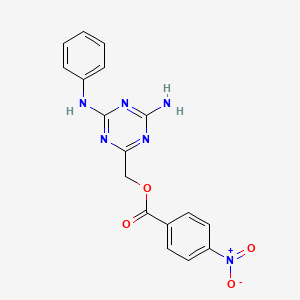

IUPAC Name |

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRDZFQRNJTKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.